molecular formula C24H23FN2O5 B2360359 Butyl 4-(1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 868678-28-8

Butyl 4-(1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Cat. No. B2360359
CAS RN: 868678-28-8
M. Wt: 438.455
InChI Key: NAUFJMSGEDPYBO-UHFFFAOYSA-N
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Description

“Butyl 4-(1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate” is a complex organic compound. It contains a fluorobenzyl group attached to a dihydropyridine ring, which is further connected to a benzoate group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the dihydropyridine ring and the introduction of the fluorobenzyl and benzoate groups. The exact synthesis process would depend on the specific reactions used and the order in which they are carried out .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a dihydropyridine ring, a fluorobenzyl group, and a benzoate group . The fluorobenzyl group is attached to the dihydropyridine ring via an oxygen atom, and the benzoate group is attached to the dihydropyridine ring via a carboxamido linkage .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the fluorobenzyl, dihydropyridine, and benzoate groups. For example, reactions at the benzylic position (the position next to the benzene ring in the fluorobenzyl group) could be possible .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could affect the compound’s reactivity and stability .

Scientific Research Applications

Flame Retardancy in Epoxy Resins

BFPPO has been successfully employed to enhance the flame retardancy of epoxy resin (EP) thermosets. By incorporating BFPPO into the curing process of diglycidyl ether of bisphenol A (DGEBA) with 4,4′-diaminodiphenylsulfone (DDS), the resulting EP thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating at a phosphorus content of 0.9 wt.%. Mechanistic studies revealed that BFPPO scavenges free radicals required for combustion and promotes the formation of a dense char layer, inhibiting heat and fuel penetration and causing concentrated gas release. These flame-retardant properties make BFPPO-modified EP thermosets promising for advanced electronic materials .

Dielectric Properties Enhancement

BFPPO-modified EP thermosets exhibit improved dielectric properties. At different frequencies, the incorporation of BFPPO reduces both the dielectric constant and the dielectric loss factor . This makes BFPPO-modified EP thermosets suitable for applications in electronic devices, where low dielectric losses are crucial .

Resonance Stabilization in Organic Chemistry

The presence of the benzene ring in BFPPO allows for resonance stabilization of the benzylic carbocation. This resonance effect influences substitution reactions, favoring the benzylic position. Understanding such resonance effects is essential in organic synthesis and reaction mechanisms .

Fluorine NMR Shift Reference

BFPPO contains fluorine atoms, which can be useful as internal shift references in nuclear magnetic resonance (NMR) spectroscopy. For instance, hexafluorobenzene (HFB) is a high fluorine density compound used as an internal reference with a chemical shift value of -164 ppm. Researchers can leverage BFPPO’s fluorine signal for accurate NMR measurements .

properties

IUPAC Name

butyl 4-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5/c1-2-3-15-31-24(30)18-8-12-20(13-9-18)26-22(28)21-5-4-14-27(23(21)29)32-16-17-6-10-19(25)11-7-17/h4-14H,2-3,15-16H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUFJMSGEDPYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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